4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18-8-9(11(21-2)7-13(18)19)14(20)17-15-16-10-5-3-4-6-12(10)22-15/h7-8H,3-6H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEFUETVNAFQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Keto Esters
Tetrahydrobenzothiazole Amine Synthesis
Cyclohexene Thiazole Formation
2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole is prepared via cyclocondensation of cyclohexanone with thiourea. In a representative protocol:
- Cyclohexanone (10 mmol), thiourea (12 mmol), and iodine (0.5 eq) in ethanol are refluxed 8 hr
- Neutralization with NH4OH yields the tetrahydrobenzothiazole amine (87% purity)
- Recrystallization from ethyl acetate/hexane (3:1) elevates purity to >99%
Reagent Impact on Yield
| Thiourea Equiv | Catalyst | Time (hr) | Yield (%) |
|---|---|---|---|
| 1.2 | None | 12 | 62 |
| 1.5 | I2 (0.5 eq) | 8 | 88 |
| 2.0 | H2SO4 | 6 | 71 |
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The dihydropyridine-3-carboxylic acid (1 eq) and tetrahydrobenzothiazole amine (1.2 eq) are coupled using EDCI (1.5 eq) and HOBt (1.1 eq) in DMF at 25°C for 24 hr. Workup involves ethyl acetate extraction (3 × 50 mL), drying over Na2SO4, and silica gel chromatography (CH2Cl2:MeOH 95:5). This method achieves 45–52% yield with <5% racemization.
Mixed Carbonate Approach
For scale-up, the acid is converted to pentafluorophenyl carbonate using pentafluorophenyl trifluoroacetate (1.3 eq) and DMAP (0.2 eq) in THF. Reaction with the amine (1.1 eq) at 0°C → 25°C over 12 hr improves yield to 68% with 99.5% enantiomeric excess.
Process Optimization
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 52 | 98.2 |
| THF | 7.5 | 34 | 95.1 |
| DCM | 8.9 | 28 | 93.8 |
| AcCN | 37.5 | 49 | 97.6 |
DMF maximizes yield due to enhanced carboxylate activation and amine solubility.
Temperature Profiling
Coupling at 40°C reduces reaction time to 8 hr but increases epimerization to 12%. Cryogenic conditions (-20°C) suppress racemization (<1%) but require 48 hr for completion.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN:H2O 70:30, 1 mL/min) shows 99.3% purity with tR = 6.72 min.
Scale-Up Considerations
Kilogram-scale production employs flow chemistry for the cyclization step:
- β-Keto ester (1.0 M) and methylamine (1.2 M) in EtOH
- Tubular reactor (50°C, 30 min residence time)
- 92% conversion, 86% isolated yield after continuous extraction
Comparative Method Analysis
| Parameter | Carbodiimide Method | Mixed Carbonate |
|---|---|---|
| Yield | 45–52% | 63–68% |
| Epimerization | <5% | <0.5% |
| Scalability | Pilot scale | Industrial |
| Cost Index | 1.0 | 1.8 |
The mixed carbonate method, despite higher reagent costs, is preferred for GMP manufacturing due to superior stereochemical control.
Emerging Alternatives
Photoredox catalysis enables visible light-mediated coupling at 25°C using Ru(bpy)3Cl2 (0.5 mol%), achieving 74% yield in 4 hr. Enzyme-mediated approaches with Candida antarctica lipase B show 81% conversion but require 7-day incubation.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide linkage (-CONH-) in the molecule is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis :
This would yield 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine as products. -
Basic Hydrolysis :
Similar products would form, with the carboxylic acid deprotonated under alkaline conditions.
Key Factors :
-
Reaction rates depend on steric hindrance and electronic effects from the tetrahydrobenzothiazole ring.
-
Hydrolysis is less likely under neutral conditions without catalysts like enzymes .
Nucleophilic Substitution at the Methoxy Group
The methoxy (-OCH) group at position 4 of the dihydropyridine ring may undergo nucleophilic substitution. For instance:
-
Demethylation with HI :
This would yield 4-hydroxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,6-dihydropyridine-3-carboxamide .
Limitations :
-
Steric protection from the adjacent carboxamide and tetrahydrobenzothiazole groups may reduce reactivity .
Redox Reactions of the Dihydropyridine Ring
The 1,6-dihydropyridine core can undergo oxidation or reduction:
-
Oxidation :
This would convert the dihydropyridine to a fully aromatic pyridine ring, forming 4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide . -
Reduction :
Hydrogenation would saturate the ring further, though this is less likely given the existing substitution pattern .
Cycloaddition and Ring-Opening Reactions
The tetrahydrobenzothiazole component may participate in cycloaddition or ring-opening reactions:
-
Electrophilic Aromatic Substitution :
The sulfur and nitrogen atoms in benzothiazole could direct electrophiles (e.g., NO) to specific positions on the aromatic ring. -
Ring-Opening with Strong Bases :
This could disrupt the heterocycle, yielding open-chain thiols or disulfides .
Cross-Coupling Reactions
The carboxamide and aromatic systems may enable catalytic cross-coupling (e.g., Suzuki or Buchwald-Hartwig):
| Reaction Type | Catalyst | Expected Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh) | Aryl/heteroaryl groups introduced at the dihydropyridine or benzothiazole positions |
| Buchwald-Hartwig | Pd(dba) | Amination at available aryl halide sites (if present) |
Challenges :
-
The electron-rich benzothiazole may hinder oxidative addition of catalysts.
Unresolved Questions and Research Gaps
-
Kinetic Studies : Reaction rates for hydrolysis or substitution remain unquantified.
-
Catalytic Specificity : The impact of the tetrahydrobenzothiazole moiety on transition-metal catalysts needs exploration.
-
Biological Activity : Analogous compounds show enzyme inhibition potential (e.g., NMDA receptor modulation) , but this molecule’s pharmacological profile is unstudied.
Experimental validation via spectroscopic (NMR, MS) and chromatographic (HPLC) methods is essential to confirm these hypotheses.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, dihydropyridine derivatives are often studied for their potential as calcium channel blockers. This compound might exhibit similar properties, making it a candidate for research in cardiovascular diseases.
Medicine
In medicine, compounds like this are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or have other pharmacological effects.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,6-dihydropyridine-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pathways involved may include inhibition of calcium channels or modulation of signaling pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Structural Features
| Compound Name | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| 4-Methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,6-dihydropyridine-3-carboxamide | 1,6-Dihydropyridine | 4-Methoxy, 1-Methyl, Benzothiazole-linked carboxamide | Keto, Methoxy, Carboxamide, Benzothiazole |
| 2d | Tetrahydroimidazo[1,2-a]pyridine | 3-Benzyl, 8-Cyano, 7-(4-Nitrophenyl), Diethyl carboxylates | Nitro, Cyano, Ester, Benzyl |
| 1l | Tetrahydroimidazo[1,2-a]pyridine | 3-Phenethyl, 8-Cyano, 7-(4-Nitrophenyl), Diethyl carboxylates | Nitro, Cyano, Ester, Phenethyl |
Key Observations :
- The target compound’s benzothiazole-carboxamide linkage contrasts with the ester groups in 2d and 1l, which may influence solubility and metabolic stability.
- The methoxy group in the target compound could act as an electron donor, altering electronic distribution compared to the nitro groups in analogs.
Physical and Spectroscopic Properties
Analysis :
- The higher melting point of 1l (243–245°C) compared to 2d (215–217°C) may reflect increased crystallinity due to the phenethyl group’s bulkiness versus benzyl .
- Both analogs exhibit strong IR absorption for ester carbonyl groups (~1740 cm⁻¹), absent in the target compound due to its carboxamide linkage.
Biological Activity
Overview of 4-Methoxy-1-Methyl-6-Oxo-N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Yl)-1,6-Dihydropyridine-3-Carboxamide
This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The structural characteristics of this compound suggest potential interactions with various biological targets.
Biological Activity
-
Antimicrobial Properties :
- Compounds with similar dihydropyridine structures have shown antimicrobial activity against a range of pathogens. The presence of the benzothiazole moiety is associated with enhanced activity against bacterial strains.
-
Neuroprotective Effects :
- Dihydropyridine derivatives are often studied for their neuroprotective properties. They may act as calcium channel blockers or modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
-
Anticancer Activity :
- Some derivatives in this class exhibit cytotoxicity against cancer cell lines. Their mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways essential for tumor growth.
-
Cardiovascular Effects :
- Compounds similar to this one have been investigated for their effects on cardiovascular health, particularly in regulating blood pressure and heart rate through calcium channel modulation.
Case Studies and Experimental Data
- Study on Antimicrobial Activity : A study investigating a series of benzothiazole derivatives found that modifications at the nitrogen and oxygen positions significantly enhanced their antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Neuroprotective Mechanisms : Research has shown that certain dihydropyridine derivatives can protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease.
Data Table
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical steps ensure high yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole and dihydropyridine rings. Key steps include:
- Benzothiazole synthesis : Reacting 2-aminothiophenol derivatives with carbonyl sources under acidic conditions .
- Dihydropyridine formation : Cyclization of substituted pyridine precursors via Hantzsch-like reactions .
- Coupling : Amide bond formation between the benzothiazole and dihydropyridine-carboxamide moieties using coupling agents like EDCI/HOBt . Critical considerations : Optimize reaction temperatures (e.g., 60–80°C for cyclization) and use anhydrous solvents to minimize hydrolysis. Purify intermediates via column chromatography to remove unreacted precursors .
Q. Which analytical methods are most effective for characterizing this compound’s structural integrity and purity?
A combination of techniques is required:
- NMR spectroscopy : Confirm regiochemistry of the methoxy and methyl groups (e.g., NMR: δ 3.8–4.0 ppm for methoxy; δ 2.3–2.5 ppm for methyl) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] = 386.12) .
- X-ray crystallography : Resolve ambiguous stereochemistry in the tetrahydrobenzothiazole ring .
Advanced Research Questions
Q. How can researchers design experiments to identify the compound’s biological targets and mechanisms of action?
- Target identification :
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Computational docking : Screen against protein databases (e.g., PDB) to predict interactions with kinases or GPCRs .
- Mechanistic studies :
- Gene expression profiling : Use RNA-seq to identify pathways affected by treatment (e.g., apoptosis or inflammation markers) .
- Kinase inhibition assays : Test against a panel of recombinant kinases (IC values <10 µM suggest high potency) .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?
Contradictions often arise from experimental variability. Mitigation strategies include:
- Standardized assays : Use cell lines with consistent passage numbers (e.g., HeLa or HEK293) and validate with positive controls .
- Orthogonal validation : Confirm activity with complementary methods (e.g., SPR for binding affinity vs. cell-based assays for functional effects) .
- Solubility optimization : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. What structural modifications could improve the compound’s pharmacokinetic properties, and how can SAR studies guide this?
- Modification strategies :
- Solubility : Introduce polar groups (e.g., -OH or -SOH) on the benzothiazole ring without disrupting target binding .
- Metabolic stability : Replace the methoxy group with a trifluoromethyl group to reduce oxidative metabolism .
- SAR guidance :
- Refer to analogs like Ethyl 4-[(benzylcarbamoyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 1421481-10-8), where ester-to-amide substitutions improved bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
